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Compound of Interest

Compound Name: Bis(4-bromophenyl)amine

CAS No.: 16292-17-4

Cat. No.: B036456 Get Quote

The Functional Scaffold for Optoelectronics and
Medicinal Chemistry[1]
Executive Summary
Bis(4-bromophenyl)amine (CAS: 16292-17-4) serves as a critical intermediate in the

synthesis of functional organic materials.[1][2] Structurally, it consists of a secondary amine

bridged by two para-brominated phenyl rings.[1] This specific architecture makes it a

"privileged scaffold" in two high-value sectors:

Organic Electronics: It is the primary precursor for Triarylamine Hole Transport Materials

(HTMs) used in OLEDs and Perovskite Solar Cells (PSCs).[1]

Medicinal Chemistry: It functions as a lipophilic, electron-rich core for generating libraries of

diaryl- and triarylamines, which are explored for anti-microbial and anti-cancer activity.[1]

This guide details the molecular properties, a validated synthesis protocol, and the downstream

application of this molecule in palladium-catalyzed cross-coupling.[1]

Part 1: Molecular Architecture & Electronic Properties[1]
The utility of Bis(4-bromophenyl)amine stems from the competition between the electron-

donating nitrogen atom and the electron-withdrawing bromine substituents.[1]

The Nitrogen Center: The central nitrogen atom is
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-hybridized due to the delocalization of its lone pair into the adjacent phenyl rings.[1] This
conjugation renders the N-H bond relatively acidic (

estimated ~20-25 in DMSO) compared to alkylamines, facilitating its deprotonation for
subsequent coupling reactions.[1]

The Para-Bromine Handles: The bromine atoms at the para positions serve as excellent

leaving groups for oxidative addition by transition metals (Pd, Ni).[1] Their position is

electronically activated by the nitrogen lone pair (resonance effect), making this molecule

highly reactive in Buchwald-Hartwig and Ullmann couplings.[1]

Table 1: Physicochemical Profile
Property Data Relevance

CAS Number 16292-17-4 Unique Identifier

Formula Stoichiometry

Molecular Weight 327.02 g/mol Calculation Standard

Melting Point 106–109 °C
Purity Indicator (Sharp range =

High Purity)

Density ~1.74 g/cm³ Process Engineering

Solubility
Soluble in DCM, THF, Toluene;

Insoluble in Water
Extraction/Workup Design

Appearance
White to off-white crystalline

powder

Visual Quality Check

(Yellowing indicates oxidation)

Part 2: Validated Synthesis Protocol
Objective: Synthesis of Bis(4-bromophenyl)amine via Regioselective Bromination.

While Bis(4-bromophenyl)amine can be synthesized via coupling, the most atom-economical

and scalable method for the core structure is the electrophilic aromatic substitution of

diphenylamine.[1]

Mechanism: The amino group strongly activates the phenyl rings at the ortho and para

positions.[1] Steric hindrance directs the bulky bromine electrophile primarily to the para
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position.[1]

Reagents & Stoichiometry[1][3]
Precursor: Diphenylamine (1.0 eq)[1]

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq) — Preferred over elemental

for milder conditions and easier handling.[1]

Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration relative to amine).[1]

Quench: Sodium Bisulfite (

) solution.

Step-by-Step Methodology
Setup: Charge a round-bottom flask with Diphenylamine (1.0 eq) and DMF. Stir until fully

dissolved. Cool the solution to 0°C using an ice bath to suppress over-bromination or

oxidation.[1]

Addition: Dissolve NBS (2.05 eq) in a minimal amount of DMF. Add this solution dropwise to

the amine mixture over 30 minutes. Critical: Maintain temperature <5°C during addition to

ensure regioselectivity.[1]

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

Stir for 4–6 hours.

Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (9:1).[1] The starting material (

~0.[1]5) should disappear, replaced by a lower

spot (product).

Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The product will

precipitate as a white solid.[1]

Purification: Filter the solid. Wash the cake with saturated
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(to remove unreacted bromine/NBS) and then water.[1]

Recrystallization: Recrystallize from Ethanol or Methanol to obtain white needles.[1]

Target Yield: 85–92%.[1]

Quality Control: Confirm Melting Point (106–109°C).[1]

Part 3: Downstream Application (The "Hub" Workflow)
Context: The primary industrial use of Bis(4-bromophenyl)amine is as a substrate in

Buchwald-Hartwig Amination to create Triarylamines (e.g., TPD, NPB) used in OLEDs.[1]

In this workflow, Bis(4-bromophenyl)amine acts as the electrophile (reacting at the C-Br

bond) OR as the nucleophile (reacting at the N-H bond), depending on the target.[1] The

protocol below describes using it as a scaffold to attach a third aryl group.

Experimental Logic: The Catalytic Cycle
Oxidative Addition: Pd(0) inserts into the C-Br bond of the scaffold.[1]

Amine Coordination: The target amine binds to the Pd center.[1]

Deprotonation: A strong base (NaOtBu) removes the proton.[1]

Reductive Elimination: The C-N bond forms, releasing the triarylamine and regenerating

Pd(0).[1]

Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the core molecule and its transformation into

a functional OLED material.
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Phase 1: Core Synthesis

Phase 2: OLED Material Generation
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Click to download full resolution via product page

Figure 1: Operational workflow from raw diphenylamine to functional OLED Hole Transport

Materials (HTM).

Part 4: Safety & Handling (E-E-A-T)
Risk Assessment:

Ocular Hazard: Classified as Eye Dam. 1.[1] The dust is highly irritating.[1] Safety goggles

are non-negotiable.[1]

Aquatic Toxicity:Aquatic Chronic 4.[1] Do not dispose of mother liquors down the drain;

segregate for halogenated waste disposal.[1]

Storage: Store in amber vials. While relatively stable, prolonged exposure to light can cause

photo-dehalogenation, turning the white powder yellow and introducing radical impurities that

poison Pd-catalysts.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Bis(4-bromophenyl)amine | C12H9Br2N | CID 629950 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. BIS(4-BROMOPHENYL)AMINE | 16292-17-4 [chemicalbook.com]

3. iitg.ac.in [iitg.ac.in]

To cite this document: BenchChem. [Technical Monograph: Bis(4-bromophenyl)amine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036456#bis-4-bromophenyl-amine-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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